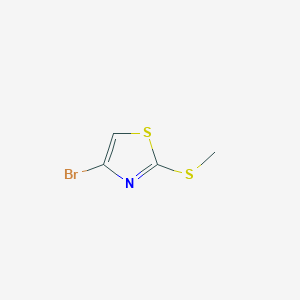

4-Bromo-2-(methylthio)thiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS2/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCKEBOZMZSIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586014 | |

| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204513-62-2 | |

| Record name | 4-Bromo-2-(methylthio)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204513-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Bromo 2 Methylthio Thiazole and Its Precursors/analogs

Foundational Synthetic Strategies for Thiazole (B1198619) Ring Systems

The construction of the thiazole heterocycle is the cornerstone of synthesizing the target compound. Two primary historical methods form the basis of most synthetic routes: the Hantzsch synthesis and related cyclization reactions.

The most prominent and straightforward method for creating the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. scispace.com This reaction involves a one-pot condensation of an α-haloketone with a thiourea (B124793) or thioamide, typically conducted in a refluxing alcohol solvent. scispace.comiau.irnih.gov This classical method is highly effective for producing simple thiazoles in excellent yields. iau.ir

Over the years, numerous adaptations have been developed to address the limitations of the original procedure, such as long reaction times (often 24-25 hours) and harsh conditions. scispace.com Modern modifications focus on improving efficiency and environmental friendliness. These include:

Solvent-Free Conditions : One-pot condensation of α-haloketones and thiourea can be achieved without any solvent, significantly reducing reaction times and simplifying the work-up process. scispace.com

Catalytic Enhancements : The use of catalysts like silica-supported tungstosilisic acid has been shown to produce Hantzsch thiazole derivatives in high yields (79-90%). mdpi.com This method is considered a green approach as the catalyst is recoverable and reusable. mdpi.com

Ultrasonic Irradiation : Employing ultrasound can accelerate the reaction, allowing it to proceed at room temperature and shortening the reaction time compared to conventional heating methods without sacrificing yield. mdpi.com

Acidic Conditions : Performing the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the reaction, particularly when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Table 1: Selected Adaptations of the Hantzsch Thiazole Synthesis

| α-Halocarbonyl Component | Thio-Component | Conditions / Catalyst | Key Feature | Citation |

|---|---|---|---|---|

| 2'-Hydroxy-5'chloro-α-haloketones | Thiourea | Solvent-free, reflux | Environmentally benign, reduced reaction time | scispace.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, ultrasound | Green method, reusable catalyst, high yields | mdpi.com |

| α-Halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH | Alters regioselectivity | rsc.org |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Multicomponent reaction | One-pot synthesis of complex thiazoles | asianpubs.org |

This category, which encompasses the Hantzsch synthesis, is fundamentally about the cyclocondensation reaction between a component providing a C-C-N fragment (the thioamide or thiourea) and one providing a C-C-S fragment (derived from the α-halo carbonyl). The reaction between an α-haloketone and a thioamide is a well-established route to thiazoles. nih.gov Kinetic studies of the reaction between thioamides and α-halo carbonyl compounds confirm a second-order rate constant, indicating that both reactants are involved in the rate-determining step. orientjchem.org

The versatility of this approach is demonstrated by the wide range of compatible reactants:

α-Halo Carbonyls : The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Reactants can range from simple α-bromoketones to more complex structures like 3-chloroacetylacetone. nih.govorientjchem.org

Thio-components : A variety of thioamides, thioureas, and thiosemicarbazides can be used, allowing for diverse substitutions on the final thiazole ring. nih.govasianpubs.orgorientjchem.org For instance, the reaction of tetramethylguanidine with benzoylisothiocyanate in the presence of α-bromo ketones proceeds smoothly at room temperature to produce functionalized thiazoles in good yields. iau.ir

The mechanism generally involves the initial formation of an α-thioiminium salt, which can then undergo cyclization to form the thiazole ring. beilstein-journals.orgbeilstein-journals.org The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO can facilitate the formation of the intermediate salt and the subsequent cyclization. beilstein-journals.org

Hantzsch Thiazole Synthesis and Adaptations

Regioselective Bromination and Alkylation Approaches

Once the thiazole ring is formed, the precise installation of the bromo and methylthio groups at the C4 and C2 positions, respectively, is required. This demands highly regioselective reactions.

Regioselective bromination of the thiazole ring can be challenging, as electrophilic substitution on thiazoles typically occurs at the 5-position. numberanalytics.com Therefore, direct bromination of 2-(methylthio)thiazole (B1586565) is not a straightforward path to the desired product. Instead, synthetic strategies often rely on using precursors where the 4-position is activated or where other positions are blocked.

A key strategy involves starting with a dibrominated thiazole and selectively substituting one of the bromine atoms. For example, 2,4-dibromothiazole (B130268) can serve as a versatile building block. researchgate.netmdpi.com A regioselective palladium-catalyzed cross-coupling reaction can be performed at the more reactive C2 position, leaving the bromine at C4 intact. researchgate.netmdpi.com This allows for the introduction of various substituents at C2 while preserving the C4-bromo group. researchgate.net

Another approach is to perform bromination on a thiazole precursor that directs the bromine to the 4-position. The synthesis of various bromothiazoles, including 4-bromothiazole (B1332970) and 2,4-dibromothiazole, has been optimized using methods that avoid elemental bromine, relying instead on sequential bromination and debromination steps. acs.orglookchem.com For instance, N-bromosuccinimide (NBS) is a common and effective brominating agent for such transformations. researchgate.netscirp.org

Table 2: Selected Methods for Obtaining 4-Bromothiazole Derivatives

| Starting Material | Reagents/Conditions | Product | Key Feature | Citation |

|---|---|---|---|---|

| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | 2-Substituted 4-bromothiazoles | Regioselective cross-coupling at C-2 | researchgate.net |

| 2,4-Dibromothiazole | Organometallic compound (R-M), Pd-catalyst | 2-Substituted 4-bromothiazole | Selective C-C bond formation at position 2 | mdpi.com |

| Thiazole Precursors | Sequential bromination-debromination | 4-Bromothiazole | Avoids use of elemental bromine | acs.orglookchem.com |

| Acetophenone | NBS, p-toluenesulfonic acid in ionic liquid | α-Bromoacetophenone | Green approach for precursor synthesis | scirp.org |

The methylthio group (-SMe) is typically introduced at the 2-position of the thiazole ring through one of two primary methods.

The most common route involves the S-alkylation of a 2-mercaptobenzothiazole (B37678) precursor. scribd.com 2-Mercaptothiazole can be prepared through methods such as the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide. google.com The resulting thiol is then deprotonated with a base (e.g., sodium hydroxide, K₂CO₃) to form a thiolate salt, which acts as a potent nucleophile. patsnap.comnih.gov This salt readily reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the 2-(methylthio)thiazole. patsnap.comnih.gov For example, 2-mercaptobenzothiazole reacts with methyl iodide in DMF to install the methylthio group.

A more direct but often more technically demanding method involves the functionalization of the C2-H bond of the thiazole ring itself. This can be achieved by deprotonating the C2 position with a strong base like n-butyllithium at low temperatures (-78°C). chemicalbook.com The resulting 2-lithiated thiazole is a powerful nucleophile that can be quenched with an electrophilic sulfur source, such as dimethyl disulfide, to form the 2-(methylthio)thiazole in good yield (80%). chemicalbook.com

Table 3: Selected Methods for Synthesizing 2-(Methylthio)thiazoles

| Starting Material | Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | 1) NaOH, EtOH; 2) Bromoethane | Reflux, then phase separation | 2-Ethylthiobenzothiazole | N/A | patsnap.com |

| Thiazole | 1) n-BuLi; 2) Dimethyl disulfide | THF, -78°C | 2-(Methylthio)thiazole | 80% | chemicalbook.com |

| Sodium salt of MBT | Benzyl halide | DMF, room temperature | 2-Benzylsulfanyl derivatives of MBT | N/A | nih.gov |

| Methyl-2-oxo-2-(amino)ethanedithioates | TosMIC, base | N/A | 2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamides | High | rsc.org |

Introduction of Bromine at the 4-Position

Advanced Synthetic Routes and Methodological Innovations

Beyond the foundational methods, modern organic synthesis has introduced more sophisticated and efficient routes for constructing functionalized thiazoles. These innovations often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-formed thiazole rings. numberanalytics.com Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the precise formation of carbon-carbon bonds, enabling the construction of complex thiazole derivatives from bromo-thiazole intermediates. numberanalytics.comresearchgate.net

One-pot syntheses represent a significant advance in efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. Ketones can be converted directly into thiazoles by first treating them with N-bromosuccinimide (NBS) to form the α-bromoketone in situ, followed by the addition of a thioamide, all within a recyclable ionic liquid medium. scirp.orgresearchgate.net

Novel Reagent Combinations have opened new pathways. The base-induced cyclization of active methylene (B1212753) isocyanides (like TosMIC) with dithioates or 2-oxo-2-(amino)ethanedithioates provides a regioselective route to highly functionalized thiazoles. rsc.orgrsc.orgorganic-chemistry.org These methods are often rapid, catalyst-free, and produce high yields of either 2,5- or 4,5-disubstituted thiazoles depending on the specific isocyanide used. rsc.org

Other innovative approaches include:

Direct C-H Arylation : Copper-catalyzed direct arylation of heterocycle C-H bonds offers a way to functionalize thiazoles without prior halogenation. organic-chemistry.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times for domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas to form 2-aminothiazoles. organic-chemistry.org

Photocatalysis : Reactions between enaminones and thioureas can be photocatalyzed to produce thiazoles at ambient temperature using oxygen. organic-chemistry.org

These advanced methodologies showcase the ongoing evolution of synthetic chemistry, providing powerful and versatile tools for the construction of complex molecules like 4-Bromo-2-(methylthio)thiazole.

Metal-Free Catalyzed Approaches for Thiazole Synthesis

The reliance on transition-metal catalysts in organic synthesis has been a subject of scrutiny due to concerns about cost, toxicity, and environmental impact. Consequently, metal-free catalytic systems have emerged as a compelling alternative, offering milder reaction conditions and simplified purification procedures. mdpi.comorganic-chemistry.org

Recent advancements in this area have demonstrated the feasibility of constructing the thiazole ring without the intermediacy of metal catalysts. One notable approach involves the Brønsted acid-promoted, one-pot synthesis of bis-substituted thiazoles from benzylamines, acetophenones, and elemental sulfur. rsc.org The choice of the Brønsted acid is critical for the efficiency of this transformation, which proceeds through the selective formation of one C-N and multiple C-S bonds. rsc.org

Another innovative metal-free strategy is the electrochemical oxidative cyclization of enaminones with thioamides. organic-chemistry.org This method provides good yields of thiazoles under oxidant-free conditions, with the possibility of selectively synthesizing 1,2,4-thiadiazoles by altering the reaction partners. organic-chemistry.org The reaction is typically carried out using a graphite (B72142) anode and a platinum cathode under a constant current in the presence of an acid like H₂SO₄ in a solvent such as DMF. organic-chemistry.org

Furthermore, base-promoted regioselective synthesis of substituted thiazoles has been achieved using dithioates and active methylene isocyanides. rsc.org These reactions proceed rapidly at room temperature and demonstrate broad functional group tolerance. rsc.org For instance, the reaction of alkyl 2-(methylthio)-2-thioxoacetates with tosylmethyl isocyanide or ethyl isocyanoacetate in the presence of a base leads to the formation of 2,5- and 4,5-disubstituted thiazoles, respectively. rsc.orgresearchgate.net

A mild, metal-free synthesis of 2,5-disubstituted thiazoles has also been reported starting from readily available N-substituted α-amino acids. acs.org This one-pot procedure utilizes thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), where SOCl₂ acts as an activating reagent and the source of the sulfur atom. acs.org

While a direct metal-free synthesis of this compound has not been explicitly detailed, the principles from these methodologies can be applied. A potential pathway could involve the metal-free synthesis of a 2-(methylthio)thiazole precursor, followed by regioselective bromination at the C4 position. For example, a 2-(methylthio)thiazole could be synthesized from a suitable thioamide precursor under metal-free cyclization conditions, and subsequently brominated using a mild brominating agent.

Table 1: Examples of Metal-Free Thiazole Synthesis

| Starting Materials | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| Benzylamines, Acetophenones, Sulfur powder | Brønsted Acid | Bis-substituted thiazoles | High | rsc.org |

| Enaminones, Thioamides | Electrochemical | Polysubstituted thiazoles | Good | organic-chemistry.org |

| Alkyl 2-(methylthio)-2-thioxoacetates, Isocyanides | Base (e.g., KOH) | 2,5- and 4,5-disubstituted thiazoles | High | rsc.orgresearchgate.net |

| N-substituted α-amino acids | SOCl₂, DBU | 2,5-disubstituted thiazoles | Excellent | acs.org |

One-Pot Syntheses and Microwave-Assisted Protocols

One-pot reactions and microwave-assisted organic synthesis (MAOS) have revolutionized synthetic chemistry by offering significant advantages in terms of reaction time, yield, and energy efficiency, while often simplifying work-up procedures. nih.govsci-hub.se These techniques are particularly well-suited for the construction of heterocyclic scaffolds like thiazoles.

The Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides or thioureas, has been extensively adapted for one-pot and microwave-assisted protocols. nih.govmdpi.com For instance, a one-pot, three-component reaction of thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) can be performed under solvent-free conditions, either thermally or with microwave irradiation, to produce thiazole derivatives in very good yields. researchgate.net

Microwave irradiation has been shown to dramatically reduce reaction times in thiazole synthesis. The cyclization of α-halo ketones and thioamides in ethanol (B145695) can be achieved in as little as one minute to produce 2,4-diarylthiazoles in good yields. researchgate.net Similarly, the synthesis of hydrazinyl thiazole derivatives from aryl ketones, thiosemicarbazide, and substituted phenacyl bromides can be accomplished in a solvent- and catalyst-free one-pot reaction under microwave irradiation in 30–175 seconds. sci-hub.se

The synthesis of 2-substituted-4-bromothiazoles has been achieved through regioselective cross-coupling reactions, which can be adapted to one-pot procedures. nih.govscispace.com For example, starting from 2,4-dibromothiazole, a regioselective palladium-catalyzed coupling can introduce a substituent at the 2-position, yielding a 2-substituted-4-bromothiazole. nih.gov While this example uses a metal catalyst, the one-pot principle of sequential reactions without isolation of intermediates is a key feature.

A plausible one-pot synthesis of a 4-bromothiazole derivative could involve the in situ generation of an α-bromoketone followed by its reaction with a thioamide or thiourea. For example, the reaction of an appropriate ketone with a brominating agent like N-bromosuccinimide (NBS) can generate the α-bromoketone, which then reacts with a thiourea in the same pot to form the thiazole ring. This approach has been successfully used for the synthesis of 2-amino-4-arylthiazoles.

To synthesize the target compound, this compound, a potential one-pot microwave-assisted Hantzsch-type reaction could be envisioned. This would likely involve the reaction of a suitable 1,3-dihalo-2-propanone derivative with a source of the methylthio group, such as S-methylisothiourea or a related thioamide, under microwave irradiation. The choice of reactants and conditions would be crucial to ensure the correct regiochemistry of the bromine and methylthio substituents.

Table 2: Examples of One-Pot and Microwave-Assisted Thiazole Synthesis

| Reaction Type | Starting Materials | Conditions | Product Type | Yield (%) | Reference |

| One-pot, three-component | Thioamides, α-haloketones, Ammonium acetate | Solvent-free, 110°C or MW | Thiazole derivatives | Very Good | researchgate.net |

| Microwave-assisted cyclization | α-halo ketones, Thioamides | Ethanol, MW, 1 min | 2,4-Diarylthiazoles | Good | researchgate.net |

| One-pot, solvent- and catalyst-free | Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromides | MW, 30-175 s | Hydrazinyl thiazole derivatives | 70-80 | sci-hub.se |

| One-pot, multi-component Hantzsch synthesis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | mdpi.com |

| Microwave-assisted synthesis | 4-Thioamidobutanols | PPSE, solvent-free, MW | 2-Substituted tetrahydro-1,3-thiazepines | Good-Excellent | beilstein-journals.org |

Iii. Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylthio Thiazole

Nucleophilic Substitution Reactions at the 4-Position (Bromine Displacement)

The bromine atom at the 4-position of the thiazole (B1198619) ring is susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The general principle of these reactions involves a more reactive halogen displacing a less reactive one from its compound. youtube.comsavemyexams.comsavemyexams.comrsc.org

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing thiazole ring facilitates the attack of a nucleophile at the carbon atom bonded to the bromine. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion, a good leaving group, results in the formation of the substituted product.

A variety of nucleophiles can be employed in these displacement reactions, including:

Amines

Thiols

Alkoxides

The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, can significantly influence the reaction's efficiency and outcome. For instance, the use of strong nucleophiles and polar aprotic solvents generally favors the substitution reaction.

Electrophilic Aromatic Substitution on the Thiazole Ring

While the thiazole ring is generally considered electron-deficient, it can undergo electrophilic aromatic substitution, particularly when activating groups are present. wikipedia.orgpharmaguideline.comnumberanalytics.com The electron-donating methylthio group at the 2-position and the bromine atom at the 4-position influence the regioselectivity of these reactions.

Calculations of pi-electron density indicate that the C5 position is the most susceptible to electrophilic attack. wikipedia.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at this position. numberanalytics.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com It is important to note that if the C5 position is already substituted, electrophilic attack at other positions becomes less favorable. pharmaguideline.com

For example, bromination of thiazoles with activating groups typically yields the 5-bromo derivative. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-2-(methylthio)thiazole is an excellent substrate for these transformations. nih.govacs.org The bromine atom at the 4-position serves as a versatile handle for introducing a wide array of organic fragments.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. rsc.orggre.ac.ukaablocks.com In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position. nih.govresearchgate.net

The general reaction involves the coupling of this compound with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands, such as Buchwald's Cy-JohnPhos and XPhos, have been successfully employed for this transformation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Bromo-2-(keto)thiazoles

| Entry | Haloheteroaromatic Partner | Product | Reference |

|---|---|---|---|

| 1 | Pyridine derivative | 4-Pyridinyl-2-ketothiazole | nih.gov |

| 2 | Thiazole derivative | 4-Thiazolyl-2-ketothiazole | nih.gov |

This table is based on findings from a study on 4-bromo-2-ketothiazoles, which are structurally related to this compound.

The methodology has proven effective for the synthesis of complex molecules, including subunits of thiopeptide antibiotics like micrococcinate and saramycetate esters. nih.gov

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for the functionalization of this compound. nih.govacs.org

Organozinc reagents, which can be prepared from the corresponding organic halides, react with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the coupled product. This reaction is highly versatile, allowing for the introduction of alkyl, aryl, and other organic substituents at the 4-position. nih.gov Studies on related 2-substituted 4-bromothiazoles have shown high yields (88-97%) for Negishi cross-coupling reactions. nih.gov

The Stille coupling involves the palladium-catalyzed reaction of organotin compounds with organic halides. This method provides another avenue for the functionalization of this compound, enabling the formation of new carbon-carbon bonds at the 4-position.

In a typical Stille coupling, this compound is reacted with an organostannane, such as an aryltributyltin reagent, in the presence of a palladium catalyst. While effective, the Stille coupling can sometimes proceed with lower yields compared to the Negishi coupling for similar substrates. For instance, the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles via Stille coupling resulted in yields of 58-62%. nih.gov

In recent years, direct C-H activation and arylation strategies have emerged as more atom-economical and environmentally friendly alternatives to traditional cross-coupling reactions. sci-hub.sechemrxiv.org These methods avoid the pre-functionalization of one of the coupling partners, directly forming a carbon-carbon bond between a C-H bond and an organic halide.

For thiazole derivatives, direct arylation typically occurs at the C5 position. researchgate.netorganic-chemistry.org Palladium catalysts, often in the absence of phosphine (B1218219) ligands, have been shown to be effective for the direct arylation of thiazoles with aryl bromides. researchgate.net The use of nickel catalysts for the direct C5-H bond arylation of thiazole derivatives has also been reported, proceeding via an electrophilic aromatic substitution mechanism. chemrxiv.org

While these methods primarily target the C5 position, their application in conjunction with the reactivity at the 4-bromo position offers a powerful strategy for the synthesis of polysubstituted thiazoles.

Stille Coupling with Organotin Reagents

Transformations Involving the Methylthio Moiety

The methylthio (-SCH₃) group at the C2 position of the thiazole ring is a key site for synthetic modification. Its sulfur atom can be readily oxidized, and the entire group can, under certain conditions, participate in substitution reactions, paving the way for further derivatization.

The sulfur atom of the methylthio group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (a methylsulfinyl group) and sulfone (a methylsulfonyl group). This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. This, in turn, influences the reactivity of the entire thiazole ring.

The oxidation is typically achieved using common oxidizing agents. The degree of oxidation—from thioether to sulfoxide and then to sulfone—can often be controlled by the choice of oxidant and the reaction stoichiometry. jchemrev.combeilstein-journals.org For instance, the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under controlled temperatures tends to favor the formation of the sulfoxide. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org The use of an excess of the oxidizing agent and/or more forcing conditions generally leads to the fully oxidized sulfone. organic-chemistry.orgevitachem.com

Table 1: Typical Oxidation Reactions of Thioethers

| Transformation | Reagent(s) | Product | General Observations |

|---|---|---|---|

| Thioether to Sulfoxide | m-CPBA (1 equiv.), H₂O₂ | Methylsulfinyl derivative | Selective oxidation is achievable with stoichiometric control. beilstein-journals.orgorganic-chemistry.org |

| Thioether to Sulfone | m-CPBA (>2 equiv.), H₂O₂/Catalyst, Oxone® | Methylsulfonyl derivative | Requires stronger conditions or excess oxidant. organic-chemistry.orgevitachem.comnih.gov |

The synthesis of 4-bromo-2-(methylsulfonyl)thiazole is a key transformation, as the resulting sulfone is a highly valuable intermediate. evitachem.com The strong electron-withdrawing nature of the methylsulfonyl group makes the C2 position susceptible to nucleophilic attack and activates the thiazole ring for other transformations. evitachem.comnih.gov Research on related azole-containing thioethers has shown that oxidation with hydrogen peroxide can be highly selective. For pyrazole (B372694) thioethers, sulfoxide or sulfone can be obtained depending on the amount of H₂O₂ used. beilstein-journals.org However, for some electron-deficient heterocycles, oxidation can be less selective, sometimes requiring a catalyst like selenium dioxide to stop at the sulfoxide stage. beilstein-journals.org

The methylthio group, and particularly its oxidized sulfone form, plays a crucial role in nucleophilic substitution reactions. While the methylthio group itself is not a premier leaving group, its conversion to a methylsulfonyl group transforms it into an excellent one. This strategy is a cornerstone for the derivatization of the C2 position of the thiazole ring.

The methylsulfonyl group (-SO₂CH₃) can be displaced by a variety of nucleophiles, such as amines or thiols, allowing for the introduction of diverse functional groups at this position. evitachem.com This reactivity is attributed to the ability of the sulfonyl group to stabilize the negative charge that develops during the substitution process.

In a related context, the methylthio group on a thiazolium salt has been demonstrated to be an effective leaving group during cyclization reactions. nih.gov Methylation of a parent thiazoline-2-thione creates a 2-methylthio-thiazolium salt; this activated intermediate readily expels the methylthio group upon intramolecular attack by a nucleophile to form a fused ring system. nih.gov This highlights the potential of the methylthio moiety to act as a leaving group when activated.

Furthermore, the introduction of a methylthio group into a heterocyclic scaffold provides a handle for further synthetic modifications beyond simple substitution. tandfonline.com The oxidized sulfoxides and sulfones are not only precursors for substitution but are themselves key functional groups in many biologically active molecules. jchemrev.comtandfonline.com

Table 2: Derivatization via the Methylthio Group

| Starting Material | Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|---|

| 2-(Methylsulfonyl)thiazole | Nucleophilic Aromatic Substitution | Amines, Thiols | 2-Amino/Thio-substituted thiazoles | Allows displacement of the sulfonyl group to introduce new functionalities. evitachem.com |

Oxidation Reactions (Sulfoxide, Sulfone Formation)

Halogen Dance Reactions and Regioisomeric Control

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This reaction is typically induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and proceeds via a series of deprotonation and halogenation steps involving halo-lithio intermediates. researchgate.netacs.org

In the context of bromothiazoles, this reaction allows for the functionalization of positions that are otherwise difficult to access. acs.orgnih.gov For instance, a bromo substituent can be "danced" around the ring to a thermodynamically more stable position or to a position that is more synthetically advantageous for subsequent cross-coupling reactions.

A key example demonstrating regioisomeric control is the rearrangement of 2-triisopropylsilyl-5-bromothiazole. acs.org Upon treatment with LDA at low temperatures, the compound smoothly rearranges to the 4-bromo isomer in high yield. The proposed mechanism involves initial deprotonation at the C4 position, which is the most acidic site after C5 is blocked by the bromo group. This is followed by a 1,2-transposition of the lithium and bromine atoms to yield the 4-bromo-5-lithiothiazole intermediate, where the lithium resides at the more acidic C5 position. Quenching this intermediate with a proton source affords the final 4-bromo product. acs.org

Table 3: Halogen Dance Reaction on a Substituted Thiazole

| Substrate | Base | Key Intermediate | Product | Yield | Reference |

|---|

This control over regiochemistry is of significant synthetic utility. It enables the preparation of specific polysubstituted thiazole isomers that would be challenging to synthesize through classical halogenation or substitution methods, which are often governed by the inherent electronic preferences of the thiazole ring. jst.go.jpresearchgate.net Studies have also explored long-range halogen dance reactions in dihalogenated thiazole systems, where a C5-bromo group can migrate to another connected heterocyclic ring upon treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS). jst.go.jpnih.gov The regioselectivity of these migrations is a critical aspect, often directed by the most stable anionic intermediate. acs.orgresearchgate.netrsc.org

Iv. Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methylthio Thiazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For derivatives of 4-bromo-2-(methylthio)thiazole, such as N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. scilit.comtandfonline.com These calculations are fundamental for subsequent analyses, including the examination of frontier molecular orbitals and reactivity parameters. scilit.comtandfonline.com

Frontier Molecular Orbital (FMO) theory is a key tool for explaining chemical reactivity, electronic properties, and the stability of molecules. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. acs.orgusp.br A smaller energy gap generally implies higher reactivity and greater polarizability, suggesting a higher potential for intramolecular charge transfer (ICT). acs.orgusp.br

In a study of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, FMO analysis was performed to understand their electronic behavior. scilit.comtandfonline.com The distribution of HOMO and LUMO provides insights into the electron-donating and electron-accepting regions of the molecules. For these derivatives, the HOMO is typically localized over the electron-rich thiazole (B1198619) and phenyl rings, while the LUMO is distributed over the electron-accepting groups. This distribution is crucial for predicting how the molecule will interact with other species. scilit.comtandfonline.com The energy gap helps to characterize the molecule's stability; a larger gap indicates higher stability and lower reactivity. usp.brresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Derivatives

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| TCAH8 | 3.595 | acs.org | ||

| TCAH1-TCAH7 (Range) | 3.932 - 4.123 | acs.org | ||

| Salicylaldehyde Thiosemicarbazone Derivative 5 | 4.13 | usp.br | ||

| Salicylaldehyde Thiosemicarbazone Derivative 1 | 4.17 | usp.br | ||

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | 3.919 | uomphysics.net | ||

| 2-Bromo-4-(chloromethyl)thiazole | 4.8 |

Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. acs.orgresearchgate.net These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (σ), and the electrophilicity index (ω). acs.org

These parameters are calculated using the energies of the frontier orbitals based on Koopmans' theorem. researchgate.net

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Hardness (η) = (IP - EA) / 2

Softness (σ) = 1 / η

Electronegativity (χ) = (IP + EA) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

A molecule with a high hardness value and low softness value is considered to be less reactive and more stable. usp.br The electrophilicity index measures the ability of a species to accept electrons. DFT calculations on thiazole derivatives have enabled the computation of these parameters, offering a comprehensive understanding of their chemical behavior. scilit.comtandfonline.comacs.org

Table 2: Global Reactivity Parameters for a Thiazole Derivative

| Parameter | Definition | Value (Example) |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron | High |

| Electron Affinity (EA) | Energy released when an electron is added | Low |

| Hardness (η) | Resistance to change in electron distribution | High (e.g., >2.1 eV) usp.br |

| Softness (σ) | Reciprocal of hardness, indicates reactivity | Low (e.g., <0.24 eV) usp.br |

| Electronegativity (χ) | Power to attract electrons | Moderate |

Note: This table provides a conceptual overview. Specific values are highly dependent on the exact molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational tools used to characterize the nature and strength of intermolecular and intramolecular interactions. scilit.comtandfonline.comconicet.gov.ar QTAIM analyzes the electron density topology to define atomic basins and bond paths. The properties at bond critical points (BCPs), such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bonds. dntb.gov.ua

For derivatives like N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, QTAIM and NCI analyses have been used to characterize weak interactions such as C-H···O, N-H···O, N-H···N, and Br···Br interactions that stabilize the crystal packing. scilit.comtandfonline.com NCI analysis, based on the reduced density gradient (RDG), visually represents non-covalent interactions, with different colors indicating the type and strength of the interaction (e.g., blue for strong attractive forces like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). conicet.gov.ar These analyses are crucial for understanding the supramolecular assembly and stability of these compounds in the solid state. scilit.comtandfonline.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. wisc.edu It transforms the complex molecular wavefunctions into a localized, intuitive Lewis-like structure of bonds and lone pairs. wisc.edu The analysis quantifies the stabilization energy (E(2)) associated with delocalization interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. conicet.gov.ar The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For thiazole derivatives, MEP maps reveal that electronegative atoms like oxygen, nitrogen, and sometimes bromine create electron-rich (red) regions, which are potential sites for electrophilic interaction. uomphysics.net Conversely, hydrogen atoms attached to heteroatoms often represent electron-poor (blue) regions. researchgate.net This information is vital for understanding intermolecular interactions, particularly in the context of drug-receptor binding, where electrostatic complementarity is key. conicet.gov.arresearchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For various thiazole derivatives, molecular docking studies have been conducted to investigate their binding modes and affinities with biological targets. scilit.comtandfonline.com For instance, derivatives of 2-(methylthio)thiazole (B1586565) have been docked into the active sites of proteins like SARS-CoV-2 main protease and histone acetyltransferase (HAT) to assess their potential as inhibitors. scilit.comtandfonline.comderpharmachemica.com The results of these studies typically provide a binding energy score and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's active site. nih.govderpharmachemica.com This information is critical for guiding the synthesis of new derivatives with improved biological activity. derpharmachemica.com

V. Synthetic Utility and Derivatization Strategies of 4 Bromo 2 Methylthio Thiazole

Building Block in the Synthesis of Fused Heterocyclic Systems

The strategic positioning of reactive sites in 4-bromo-2-(methylthio)thiazole makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active compounds.

Imidazo[2,1-b]thiazole (B1210989) derivatives, known for their diverse pharmacological activities, can be synthesized using this compound as a starting material. nih.govamazonaws.comresearchgate.netnih.govconicet.gov.ar A common strategy involves the reaction of a 2-aminothiazole (B372263) derivative, which can be derived from this compound, with an α-haloketone. nih.govconicet.gov.ar For instance, the condensation of 2-aminothiazole with α-bromo-4-(methylsulfonyl)acetophenone leads to the formation of a 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole core. nih.gov This reaction proceeds via an initial nucleophilic attack of the amino group of the thiazole (B1198619) onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the fused imidazothiazole system.

Another approach involves the reaction of 2-aminothiazole with propargyl bromide to form a 2-amino-3-(2-propynyl)thiazolium bromide intermediate. conicet.gov.ar This intermediate can then undergo further reactions, such as Sonogashira coupling, to introduce various substituents at the 6-position of the imidazo[2,1-b]thiazole ring system. conicet.gov.ar

The following table summarizes some examples of imidazothiazole derivatives synthesized from precursors related to this compound:

| Starting Material (Precursor) | Reagent | Resulting Imidazothiazole Derivative | Reference |

| 2-Aminothiazole | α-Bromo-4-(methylsulfonyl)acetophenone | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | nih.gov |

| 2-Aminothiazole | Propargyl bromide | 2-Amino-3-(2-propynyl)thiazolium bromide | conicet.gov.ar |

| 3-Arylimidazo[2,1-b]thiazol-6(5H)-one | - | - | conicet.gov.ar |

The synthesis of pyrazolo[3,4-d]thiazoles has been achieved utilizing 1-(4-bromo-2-(methylthio)thiazol-5-yl)ethan-1-one as a key starting material. researchgate.netresearchgate.net This approach involves the condensation of the thiazole derivative with various substituted hydrazines. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to construct the fused pyrazole (B372694) ring. researchgate.net This methodology allows for the introduction of diversity at the N1 position of the pyrazole ring by varying the substituent on the hydrazine. researchgate.net

Furthermore, N-thiocarbamoylpyrazole derivatives can be cyclized with reagents like ethyl bromoacetate (B1195939) or phenacyl bromides to afford pyrazolothiazol-4(5H)-ones or pyrazolothiazoles, respectively. nih.gov

Below is a table highlighting the synthesis of pyrazolothiazole derivatives:

| Starting Material | Reagent(s) | Resulting Pyrazolothiazole System | Reference |

| 1-(4-Bromo-2-(methylthio)thiazol-5-yl)ethan-1-one | Substituted hydrazines | N1-modulated pyrazolo[3,4-d]thiazoles | researchgate.netresearchgate.net |

| N-Thiocarbamoylpyrazole derivatives | Ethyl bromoacetate or phenacyl bromides | Pyrazolothiazol-4(5H)-ones or pyrazolothiazoles | nih.gov |

This compound and its derivatives are instrumental in the synthesis of bisthiazole compounds, where two thiazole rings are linked together. nih.gov Palladium-catalyzed cross-coupling reactions are a key strategy for forming the C-C bond between the two thiazole units. For example, a 2-substituted 4-bromothiazole (B1332970) derivative can undergo a bromine-lithium exchange followed by a cross-coupling reaction with another molecule of a brominated thiazole to yield a 2,4'-bisthiazole. nih.gov

Another method involves the palladium-catalyzed homocoupling of thiazole derivatives to create symmetrical 5,5'-bisthiazoles. nih.gov The synthesis of 4,4'-bis(2-aminothiazole) derivatives has also been reported, starting from thiourea (B124793). nih.gov

The following table provides examples of bisthiazole synthesis:

| Synthetic Strategy | Key Intermediates | Resulting Bisthiazole | Reference |

| Palladium-catalyzed cross-coupling | 2-Substituted 4-bromothiazole | 2,4'-Bisthiazole | nih.gov |

| Palladium-catalyzed homocoupling | Thiazole derivatives | 5,5'-Bisthiazoles | nih.gov |

| Reaction from thiourea | - | 4,4'-Bis(2-aminothiazole) | nih.gov |

Pyrazolothiazoles

Functional Group Interconversions and Side-Chain Modifications

The reactivity of the bromine atom and the methylthio group in this compound allows for a wide array of functional group interconversions and side-chain modifications, further expanding its synthetic utility.

The bromine atom at the 4-position of the thiazole ring is a versatile handle for introducing various substituents through cross-coupling reactions. It serves as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

C-C Bond Formation: Sonogashira coupling, a palladium and copper-catalyzed reaction, is a well-established method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne. mdpi.com This reaction can be applied to this compound to introduce alkynyl substituents at the 4-position.

C-N, C-O, and C-S Bond Formation: The bromine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively. These reactions are often catalyzed by transition metals like palladium or copper. For instance, the reaction of a brominated thiazole with an amine in the presence of a suitable catalyst and base can lead to the formation of an aminothiazole derivative.

The table below showcases the versatility of the bromine atom as a leaving group:

| Reaction Type | Nucleophile/Reagent | Bond Formed | Reference |

| Sonogashira Coupling | Terminal Alkyne | C-C | mdpi.com |

| Nucleophilic Substitution | Amines | C-N | nih.gov |

| Nucleophilic Substitution | Alcohols | C-O | - |

| Nucleophilic Substitution | Thiols | C-S | - |

The methylthio group at the 2-position of the thiazole ring can also be chemically modified, providing another avenue for derivatization.

One common modification is the oxidation of the methylthio group to a sulfoxide (B87167) or a sulfone. smolecule.com This transformation can be achieved using various oxidizing agents, such as oxone. nih.gov The resulting sulfoxide and sulfone derivatives often exhibit different electronic properties and biological activities compared to the parent methylthio compound.

The methylthio group can also be displaced by other nucleophiles, although this generally requires harsher reaction conditions compared to the displacement of the bromine atom. For example, treatment with certain amines under specific conditions can lead to the formation of 2-aminothiazole derivatives.

The following table summarizes key modifications of the methylthio group:

| Reaction Type | Reagent | Resulting Functional Group | Reference |

| Oxidation | Oxone | Sulfoxide/Sulfone | nih.govsmolecule.com |

| Nucleophilic Displacement | Amines | Amino | - |

Bromine as a Leaving Group for C-C, C-N, C-O, C-S Bond Formation

Incorporation into Complex Molecular Architectures

The unique structural features of this compound make it an attractive starting material for the synthesis of more intricate molecular frameworks. The presence of both a reactive bromine atom and a modifiable methylthio group allows for a stepwise and controlled elaboration of the thiazole core.

Design of Multi-substituted Thiazoles

The development of multi-substituted thiazoles is a significant area of research due to their prevalence in biologically active compounds and functional materials. rsc.orgmdpi.com this compound serves as a key precursor in the regioselective synthesis of such compounds. The differential reactivity of the C4-bromo and C2-methylthio positions is central to these strategies.

For instance, the bromine atom at the C4 position can be readily displaced or involved in cross-coupling reactions to introduce a wide array of substituents. Subsequently, the methylthio group at the C2 position can be oxidized to a sulfone, which can then act as a leaving group for the introduction of another nucleophile. This sequential functionalization provides a powerful tool for creating a library of diversely substituted thiazoles.

A variety of synthetic methods are employed for the synthesis of multi-substituted thiazoles, including the well-known Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. rsc.orgresearchgate.net Other methods include the use of isocyanides in cycloaddition reactions and palladium-catalyzed C-H arylation. rsc.org The utility of this compound lies in its ability to participate in regioselective cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the C4 position, thereby enabling the introduction of aryl, alkyl, and alkynyl groups. nih.gov

Table 1: Examples of Multi-substituted Thiazoles Derived from this compound Analogs

| Entry | Reactant 1 | Reactant 2 | Coupling Condition | Product | Yield (%) |

| 1 | 2,4-dibromothiazole (B130268) | Alkyl/Aryl Zinc Halides | Pd(0)-catalyzed | 2-substituted 4-bromothiazoles | 65-85 |

| 2 | 2,4-dibromothiazole | Terminal Alkynes | Sonogashira | 2-alkynyl-4-bromothiazoles | N/A |

| 3 | 4-bromothiazole derivative | 2,4-dibromothiazole | Negishi Coupling | 2'-alkyl-4-bromo-2,4'-bithiazoles | 88-97 |

| 4 | 4-bromothiazole derivative | 2,4-dibromothiazole | Stille Coupling | 2'-phenyl/alkynyl-4-bromo-2,4'-bithiazoles | 58-62 |

Data sourced from a study on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. nih.gov

Chiral Derivatization Approaches

The synthesis of enantiomerically pure or enriched chiral compounds is of paramount importance in medicinal chemistry and materials science. While direct asymmetric syntheses starting from achiral precursors are ideal, the derivatization of existing chiral molecules or the separation of racemates using chiral resolving agents or chiral chromatography remains a widely used strategy. google.com

In the context of this compound, chiral derivatization can be envisioned through several pathways. One approach involves the introduction of a chiral auxiliary to the thiazole core. This can be achieved by reacting the bromo-functionalized thiazole with a chiral nucleophile. The resulting diastereomeric mixture can then be separated, and the chiral auxiliary subsequently removed to afford the enantiomerically enriched thiazole derivative.

Another strategy involves the use of chiral catalysts in reactions involving the functional groups of this compound. For instance, a chiral palladium catalyst could be employed in a cross-coupling reaction at the C4 position to induce asymmetry.

Furthermore, the development of chiral sulfinyl compounds has opened new avenues in asymmetric synthesis. acs.org The methylthio group of this compound could potentially be oxidized to a chiral sulfoxide. This chiral sulfinyl group can then direct subsequent stereoselective transformations on the thiazole ring or on substituents attached to it.

While specific examples of chiral derivatization directly employing this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis and the known reactivity of the functional groups present in the molecule suggest that such approaches are feasible and represent a promising area for future research.

Vi. Advanced Spectroscopic and Structural Characterization Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural confirmation of 4-bromo-2-(methylthio)thiazole derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: In proton NMR spectra of these derivatives, the chemical shifts offer clear evidence for the proposed structures. For instance, in a series of thiazole-methylsulfonyl derivatives, the methyl protons of the sulfonyl group (CH₃) typically appear as a singlet around δ 3.24 ppm. nih.gov The protons of the methyl group attached to the thiazole (B1198619) ring are also identifiable as a singlet, often resonating at approximately δ 2.37-2.38 ppm. nih.gov The lone proton on the thiazole ring itself, a key structural marker, is observed as a singlet further downfield, for example at δ 7.61 ppm in a dichlorophenyl-substituted derivative. nih.gov Aromatic protons on various substituents appear in the expected region of δ 7.46-8.13 ppm, with their multiplicity (singlet, doublet, multiplet) and coupling constants providing information about their substitution pattern. nih.gov An exchangeable NH proton, if present from a hydrazinyl linker, can be observed as a broad singlet at a significantly downfield shift, such as δ 11.58 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. In thiazole-methylsulfonyl derivatives, the methyl carbon of the sulfonyl group is typically found at δ 44.02 ppm, while the methyl carbon of the ethylidene linker appears upfield at δ 14.50 ppm. nih.gov The carbons of the thiazole ring resonate at distinct chemical shifts; for example, the carbon atom of the C-H bond in the thiazole ring can appear around δ 107.26 ppm. nih.gov The carbon atoms of the aromatic substituents are observed in the δ 126-149 ppm range, and the carbon atom double-bonded to nitrogen in the thiazole ring (C=N) can be identified by its characteristic downfield shift, often appearing around δ 170.15 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Thiazole-Methylsulfonyl Derivative. nih.gov The data presented is for 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(3,4-dichlorophenyl)thiazole.

| Group | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Thiazole-CH | ¹H | 7.61 | s |

| Thiazole-CH | ¹³C | 107.26 | - |

| Thiazole C=N | ¹³C | 170.15 | - |

| Linker-CH₃ | ¹H | 2.38 | s |

| Linker-CH₃ | ¹³C | 14.50 | - |

| Sulfonyl-CH₃ | ¹H | 3.24 | s |

| Sulfonyl-CH₃ | ¹³C | 44.02 | - |

| NH | ¹H | 11.58 | s |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized derivatives, and to gain structural information through the analysis of fragmentation patterns. In high-resolution mass spectrometry (HRMS), the measured mass can be used to confirm the molecular formula with high accuracy.

For derivatives of this compound, the mass spectrum will characteristically display a molecular ion peak cluster (e.g., [M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule, owing to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. researchgate.net

The fragmentation of thiazole derivatives under electron impact (EI) often involves characteristic bond cleavages. The molecular ion may undergo fragmentation by losing specific groups, such as a HCS group or a CH=NH group. researchgate.net The fragmentation pathways are crucial for confirming the connectivity of different moieties within the molecule. For example, in the mass spectrum of 1-(2-bromo-4-methylthiazol-5-yl)ethanone, a derivative of the core structure, the molecular ion peak is observed at m/z 266.92 ([M+2]⁺), confirming its molecular weight. researchgate.net

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive and unambiguous structural characterization of crystalline derivatives in the solid state. This powerful technique determines the precise three-dimensional arrangement of atoms within the crystal lattice, confirming bond lengths, bond angles, and torsional angles.

In another study, the HBr salt of a thiazole-methylsulfonyl derivative was analyzed, confirming its molecular structure via SCXRD. researchgate.net Such studies are invaluable for validating the structures proposed by other spectroscopic methods and for understanding the supramolecular chemistry governed by non-covalent interactions.

Table 2: Example Crystallographic Data for a Derivative, N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide. tandfonline.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrN₂OS₂ |

| Formula Weight | 333.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0825 (4) |

| b (Å) | 7.9103 (5) |

| c (Å) | 12.0163 (7) |

| α (°) | 99.639 (2) |

| β (°) | 90.938 (2) |

| γ (°) | 102.394 (2) |

| Volume (ų) | 645.72 (7) |

| Z | 2 |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights regions of significant intermolecular contact.

For N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, Hirshfeld surface analysis was conducted to study the contributions of different non-covalent interactions to the crystal packing. tandfonline.comscilit.com The analysis revealed that the crystal packing is stabilized by interactions such as C-H···O, N-H···O, and N-H···N hydrogen bonds, as well as Br···Br interactions. tandfonline.comscilit.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The plots can be deconstructed to show the percentage contribution of specific types of atomic contacts. For example, in related halo-thiazole derivatives, fingerprint plots highlight the most significant interactions, which often include H···H, H···C/C···H, and contacts involving halogen atoms (e.g., H···Br/Br···H) and heteroatoms (e.g., H···O/O···H). iucr.org This analysis provides a powerful visual and numerical representation of how molecules assemble in the solid state. tandfonline.com

Vii. Future Directions and Emerging Research Avenues

Catalytic Asymmetric Synthesis Utilizing the Thiazole (B1198619) Scaffold

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. The thiazole ring, present in 4-bromo-2-(methylthio)thiazole, is a privileged scaffold for the design of chiral ligands and catalysts due to its rigid structure and the presence of heteroatoms that can coordinate to metal centers. alfachemic.com

Future research in this area is directed towards the design and synthesis of novel chiral ligands derived from this compound. The bromine atom at the C4 position and the methylthio group at the C2 position offer reactive handles for the introduction of chiral auxiliaries or for linking to other molecular fragments to create bidentate or multidentate ligands. These ligands can then be complexed with various transition metals, such as iridium, rhodium, palladium, and nickel, to generate catalysts for a wide range of asymmetric transformations. rsc.orgnih.govdiva-portal.org

Examples of reactions where such catalysts could be employed include:

Asymmetric Hydrogenation: Chiral N,P-ligands containing a thiazole moiety have shown promise in the iridium-catalyzed asymmetric hydrogenation of olefins. rsc.org The development of new ligands based on the this compound core could lead to catalysts with enhanced enantioselectivity and broader substrate scope.

Asymmetric C-C Bond Formation: Thiazole-containing ligands are effective in various asymmetric carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations and annulations. alfachemic.comresearchgate.net The unique electronic and steric properties of the this compound scaffold could be harnessed to control the stereochemical outcome of these reactions.

Asymmetric Photoredox Catalysis: Chiral-at-metal complexes, where the chirality originates from the arrangement of ligands around a metal center, are an emerging class of catalysts for asymmetric photoredox reactions. nih.gov The thiazole moiety has been successfully incorporated into such complexes, and this compound could serve as a precursor for the synthesis of new, highly effective catalysts in this domain.

A significant challenge in the catalytic asymmetric synthesis of axially chiral thiazoles is the relatively low rotational barrier of the five-membered ring. rsc.org Future research will likely focus on designing more sterically demanding ligands derived from this compound to overcome this hurdle and achieve higher configurational stability in the resulting atropisomeric products.

Flow Chemistry and Continuous Processing in Thiazole Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. nih.govnih.gov The synthesis of thiazole derivatives, including those derived from this compound, is particularly well-suited for flow chemistry approaches.

Future research will likely focus on the development of fully automated, multi-step continuous flow processes for the synthesis and functionalization of this compound. nih.govacs.orgcam.ac.uk Such integrated systems could start from simple, readily available precursors and perform a sequence of reactions, including bromination, thio-methylation, and subsequent derivatization of the thiazole core, without the need for isolation of intermediates. nih.gov This approach would significantly streamline the production of a library of diverse thiazole-containing compounds for various applications.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Hours to days | Minutes | nih.gov, nih.gov |

| Heat Transfer | Limited by vessel size | Excellent | nih.gov |

| Safety | Potential for thermal runaway | Enhanced safety | acs.org, cam.ac.uk |

| Scalability | Difficult | Straightforward | acs.org, cam.ac.uk |

| Process Control | Limited | Precise | nih.gov |

The use of microreactors and other continuous processing technologies can also enable the use of reaction conditions that are not easily accessible in traditional batch setups, such as high pressures and temperatures, further expanding the synthetic utility of this compound. google.com

Integration with Machine Learning and AI in Retrosynthesis and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to materials science. researchgate.netsoton.ac.uk In the context of this compound, AI and ML can be powerful tools for accelerating the discovery of new synthetic routes and predicting the properties of novel derivatives.

Reaction Prediction and Optimization: Machine learning models can be trained to predict the outcome of a chemical reaction, including the expected yield and the formation of byproducts. preprints.org This can be particularly valuable for optimizing the reaction conditions for the synthesis and functionalization of this compound, saving significant time and resources in the laboratory. For instance, ML algorithms could predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction involving the bromine atom of the thiazole ring.

Property Prediction: AI models can also be used to predict the biological activity or material properties of virtual compounds based on their molecular structure. nih.govresearchgate.net By screening large virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest potential for a desired application, such as new pharmaceuticals or functional materials.

| AI/ML Application | Description | Potential Impact on this compound Chemistry | Reference |

| Retrosynthesis | Predicts synthetic pathways for a target molecule. | Discovery of novel and more efficient routes to complex thiazole derivatives. | engineering.org.cn, chemrxiv.org |

| Reaction Prediction | Predicts the outcome and optimal conditions for a chemical reaction. | Faster optimization of synthetic steps and higher yields. | preprints.org |

| Property Prediction | Predicts biological or material properties of virtual compounds. | Prioritization of synthetic targets with desired functionalities. | nih.gov, researchgate.net |

The continued development and integration of these computational tools will undoubtedly accelerate the pace of innovation in the field of thiazole chemistry.

Development of Novel Materials Based on this compound Scaffolds

The unique electronic and structural features of the thiazole ring make it an attractive building block for the development of novel functional materials. acs.org The presence of both a bromine atom and a methylthio group on the this compound scaffold provides multiple points for modification, allowing for the fine-tuning of the material's properties.

Future research in this area is expected to explore the incorporation of the this compound unit into a variety of advanced materials:

Organic Electronics: Thiazole-based compounds have shown promise in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comrsc.org The electron-deficient nature of the thiazole ring can be exploited to create materials with desirable HOMO and LUMO energy levels for efficient charge separation and transport. rsc.org The this compound core could be incorporated into new organic semiconductors, with the bromine atom serving as a handle for polymerization or for introducing other functional groups to modulate the electronic properties. rsc.orgrsc.org

Luminescent Materials: Thiazole derivatives can exhibit intrinsic fluorescence and have been used in the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.com These materials have potential applications in sensing, bioimaging, and solid-state lighting. The this compound scaffold could be used to design new ligands for the synthesis of highly luminescent and stable MOFs.

Bioactive Polymers and Surfaces: The thiazole moiety is present in many biologically active molecules. nih.govresearchgate.net Polymers and surface coatings functionalized with this compound derivatives could exhibit interesting biological properties, such as antimicrobial or antifouling activity.

The ability to functionalize the this compound core through reactions at the bromine and methylthio groups, as well as on the thiazole ring itself, provides a rich platform for the design of a wide range of novel materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(methylthio)thiazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, bromination of 2-(methylthio)thiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in chloroform) can yield the target compound . Intermediates are characterized via 1H NMR (e.g., singlet for methylthio protons at δ 2.5–2.7 ppm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 224 [M+]) . Crystallization with ethanol/water mixtures improves purity (65–75% yields) .

Q. How can researchers optimize purification of this compound intermediates?

Methodological Answer: Purification challenges arise due to polar byproducts. Techniques include:

- Column chromatography with silica gel (hexane/ethyl acetate gradients).

- Recrystallization using ethanol-water systems, leveraging solubility differences .

- HPLC for high-purity requirements (e.g., >95% purity for biological assays).

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding of adjacent carbons).

- FTIR : Identify S–Br stretches (~550 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: 26.8%, Br: 35.6%) .

Advanced Research Questions

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?

Methodological Answer: Thiazole derivatives disrupt microbial cell membranes or inhibit enzymes (e.g., thymidylate synthase). To evaluate:

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Modify substituents : Replace bromine with electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity .

- Evaluate bioactivity : Test analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values .

- Use QSAR models : Correlate logP, polar surface area, and H-bonding capacity with activity .

Q. What crystallographic insights inform the conformational stability of this compound?

Methodological Answer:

Q. How do reaction conditions impact the yield of this compound?

Methodological Answer: Critical variables include:

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

Q. How to resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.